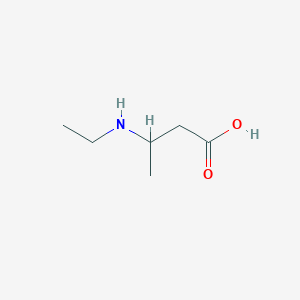

3-(Ethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the use of starting materials such as 4-(methylamino)-3-nitrobenzoic acid, leading to the successful obtainment of complex molecules characterized by various spectroscopic techniques (Liu et al., 2019). Another example includes the synthesis of diamino benzoylamido butanoic acid, showcasing the transformation of nitro acid to amino acid, demonstrating the versatility in synthetic approaches (Yuan Shi-jun).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the geometric and electronic structure of compounds. For instance, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was elucidated using a combination of spectroscopic methods, confirming the structural assignments and shedding light on the molecule's conformation (Farghaly & Gomha, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the reactivity and potential for functionalization. The transformation of 4-(1H-indol-3-yl)butanoic acid through various phases to yield novel indole-based oxadiazole scaffolds highlights the compound's versatility in participating in nucleophilic substitution reactions, which are crucial for the synthesis of potent inhibitors (Nazir et al., 2018).

Physical Properties Analysis

Understanding the physical properties of compounds similar to 3-(Ethylamino)butanoic acid, such as solubility, melting points, and crystalline structure, is essential for determining their applicability in various scientific fields. The isothermal crystallization and structural characterization of poly(ethylene-2,5-furanoate) provide insights into the material's behavior under different conditions, which can be extrapolated to understand the physical behavior of similar compounds (Stoclet et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and mechanisms of reaction, are fundamental to understanding a compound's utility in chemical synthesis and its potential applications. The study on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrates the compound's reactivity and the potential for creating a variety of biologically active molecules through different synthetic pathways (Cucek & Verček, 2008).

Applications De Recherche Scientifique

Synthesis and Inhibition Studies

- Chemical Synthesis and Biological Applications:

- Synthesis of Indole-Based Scaffolds:

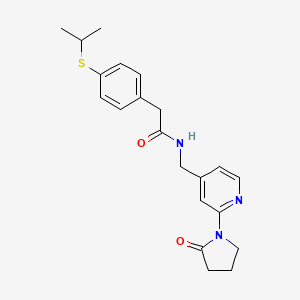

- 4-(1H-indol-3-yl)butanoic acid, a compound structurally related to 3-(Ethylamino)butanoic acid, was transformed into various compounds, including ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide. These molecules were evaluated for their inhibitory potential against urease enzyme, showcasing their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

- Synthesis of Sortase A Inhibitors:

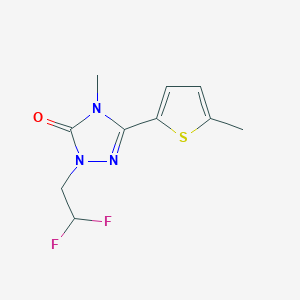

- Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, a compound related to 3-(Ethylamino)butanoic acid, was identified as a novel class of sortase A inhibitors. This discovery is crucial for tackling Gram-positive pathogens, offering a new avenue for therapeutic applications (Maggio et al., 2016).

- Synthesis of Indole-Based Scaffolds:

Material Science Applications

- Polymer Science and Material Applications:

Polyamide Hydrolysis:

- A study on the hydrolysis of polyamide highlighted the role of small organic acids, including butanoic acid, in accelerating the hydrolysis process. This finding is vital for understanding and improving the stability and degradation properties of polyamide materials (Hocker et al., 2014).

Development of Zinc AP-MOCVD Precursors:

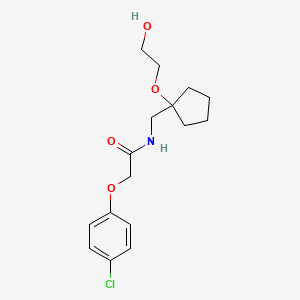

- Compounds structurally related to 3-(Ethylamino)butanoic acid, like ethyl 3-N-(isopropylamino)-2-butenoate, were synthesized and used to develop zinc precursors for the growth of ZnO via AP-MOCVD. This research is critical for advancements in material science, particularly in the field of thin film and semiconductor technology (Matthews et al., 2006).

Safety and Hazards

The safety information for 3-(Ethylamino)butanoic acid indicates that it is a compound that requires careful handling . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Similar compounds such as branched-chain amino acids (bcaas) like leucine, isoleucine, and valine are known to interact with various enzymes and receptors in the body

Biochemical Pathways

For instance, branched-chain amino acids are known to be involved in various metabolic pathways, including protein synthesis and degradation, glucose metabolism, and lipid metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Ethylamino)butanoic acid . .

Propriétés

IUPAC Name |

3-(ethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDCZZABOMHICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)